molecular formula C20H17ClN6O2 B2836958 N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide CAS No. 881073-27-4

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide

Cat. No.: B2836958
CAS No.: 881073-27-4
M. Wt: 408.85
InChI Key: VZFFLSATHRXQOH-UHFFFAOYSA-N
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Description

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a 5-chloro-2-methylphenyl group and a 4-methoxybenzohydrazide moiety. This unique structure contributes to its significant biological and chemical properties.

Preparation Methods

The synthesis of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions. Common reagents used in this step include hydrazine derivatives and aldehydes or ketones.

    Introduction of Substituents: The 5-chloro-2-methylphenyl group is typically introduced through a substitution reaction, while the 4-methoxybenzohydrazide moiety is added via a condensation reaction with the corresponding hydrazide.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, to form various substituted derivatives. Typical reagents include nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: The parent compound without any substituents.

    5-Chloro-2-methylphenyl-pyrazolo[3,4-d]pyrimidine: A derivative with only the 5-chloro-2-methylphenyl group.

    4-Methoxybenzohydrazide-pyrazolo[3,4-d]pyrimidine: A derivative with only the 4-methoxybenzohydrazide moiety.

The uniqueness of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide lies in its combined substitution pattern, which imparts distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-12-3-6-14(21)9-17(12)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)13-4-7-15(29-2)8-5-13/h3-11H,1-2H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFFLSATHRXQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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